molecular formula C14H19NO3 B13504438 Benzyl 3-ethyl-4-hydroxypyrrolidine-1-carboxylate

Benzyl 3-ethyl-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B13504438
M. Wt: 249.30 g/mol
InChI Key: XWEVOJNCVKQTRG-UHFFFAOYSA-N
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Description

Benzyl 3-ethyl-4-hydroxypyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities. The compound’s structure includes a benzyl group, an ethyl group, and a hydroxyl group attached to the pyrrolidine ring, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-ethyl-4-hydroxypyrrolidine-1-carboxylate typically involves the cyclization of suitable precursors under specific conditions. One common method is the FeCl3-catalyzed addition and cyclization of enamino esters with nitroolefins, which provides a straightforward route to tetrasubstituted NH pyrroles . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-ethyl-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like NaBH4 (Sodium borohydride).

    Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4, and other oxidizing agents.

    Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Benzyl 3-ethyl-4-hydroxypyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 3-ethyl-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. The benzyl group can increase the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

    Pyrrolidine-2-one: A derivative with a carbonyl group at the second position.

    Pyrrolidine-2,5-diones: Compounds with carbonyl groups at the second and fifth positions.

    Prolinol: A hydroxylated pyrrolidine derivative.

Uniqueness: Benzyl 3-ethyl-4-hydroxypyrrolidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, while the hydroxyl group provides additional sites for hydrogen bonding, making it a versatile scaffold for drug design and other applications .

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

benzyl 3-ethyl-4-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C14H19NO3/c1-2-12-8-15(9-13(12)16)14(17)18-10-11-6-4-3-5-7-11/h3-7,12-13,16H,2,8-10H2,1H3

InChI Key

XWEVOJNCVKQTRG-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(CC1O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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